1-methyl-2-(naphthalen-2-yl)-1H-indole 1-methyl-2-(naphthalen-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14428639
InChI: InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3
SMILES:
Molecular Formula: C19H15N
Molecular Weight: 257.3 g/mol

1-methyl-2-(naphthalen-2-yl)-1H-indole

CAS No.:

Cat. No.: VC14428639

Molecular Formula: C19H15N

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-2-(naphthalen-2-yl)-1H-indole -

Specification

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
IUPAC Name 1-methyl-2-naphthalen-2-ylindole
Standard InChI InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3
Standard InChI Key XZUDJVTVBWAWIV-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4C=C3

Introduction

Structural Characterization and Spectral Analysis

Molecular Architecture

The compound consists of an indole ring system (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) substituted with a methyl group at the nitrogen atom and a naphthalen-2-yl group at the C2 position. The naphthalene moiety introduces steric bulk and enhances π-orbital overlap, as evidenced by its planar conformation in crystalline states . Key bond lengths derived from X-ray diffraction data reveal:

  • C–N bond length in the indole ring: 1.38 Å

  • C–C bond between indole C2 and naphthalene: 1.47 Å

  • Dihedral angle between indole and naphthalene planes: 12.3°

This near-planar arrangement facilitates electronic communication between the two aromatic systems, as confirmed by UV-Vis spectroscopy showing a broad absorption band at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) and mass spectrometry provide definitive structural confirmation:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (d, J = 8.4 Hz, 1H, naphthalene H4)

  • δ 7.85–7.45 (m, 9H, aromatic protons)

  • δ 3.72 (s, 3H, N–CH₃)

High-Resolution Mass Spectrometry (HRMS):

  • Observed m/z: 257.1204 ([M]⁺)

  • Calculated for C19H15N\text{C}_{19}\text{H}_{15}\text{N}: 257.1204

The infrared spectrum exhibits characteristic stretches at 3050 cm⁻¹ (aromatic C–H) and 1605 cm⁻¹ (C=C) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent synthesis route involves palladium-mediated Suzuki-Miyaura coupling between 2-bromo-1-methyl-1H-indole and naphthalen-2-ylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yield the target compound in 78% efficiency . This method capitalizes on the compatibility of bromoindoles with arylboronic acids under mild conditions.

Decarboxylative Coupling Strategies

Copper/palladium bimetallic systems enable decarboxylative cross-coupling of indole-2-carboxylic acids with naphthyl mesylates. The catalytic cycle involves:

  • Oxidative addition of the mesylate to Pd⁰

  • Transmetallation with copper carboxylate

  • Decarboxylation to generate the Pd–aryl intermediate

  • Reductive elimination to form the C–C bond

This method avoids pre-functionalized coupling partners, though yields remain moderate (45–60%) .

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Scalability
Suzuki-Miyaura CouplingPd(PPh₃)₄/K₂CO₃7899Industrial
Decarboxylative CouplingCuI/Pd(OAc)₂/L15895Lab-scale
Friedel-Crafts AlkylationAlCl₃3488Limited

(L1 = imidazolyl phosphine ligand)

Physicochemical Properties

Thermodynamic Parameters

  • Melting point: 142–144°C

  • Boiling point: 432°C (extrapolated)

  • LogP (octanol/water): 4.9 ± 0.2

  • Aqueous solubility: 0.12 mg/mL at 25°C

The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO energy: -5.82 eV (localized on indole)

  • LUMO energy: -1.94 eV (delocalized across naphthalene)

  • Band gap: 3.88 eV

These electronic characteristics make the compound a candidate for organic semiconductors, though experimental optoelectronic data remain unpublished .

Reactivity and Functionalization

Electrophilic Substitution

The indole ring undergoes regioselective electrophilic attack at C3:

Nitration (HNO₃/AcOH):

  • Major product: 3-nitro-1-methyl-2-(naphthalen-2-yl)-1H-indole (62%)

  • Minor product: 5-nitro derivative (18%)

Transition Metal-Mediated Reactions

Rhodium-catalyzed C–H activation enables direct arylation at C4:

\text{1-Methyl-2-(naphthalen-2-yl)-1H-indole} + \text{Ar–B(OH)}_2 \xrightarrow{\text{RhCl(PPh}_3\text{)}_3} \text{C4-aryl derivative (up to 83%)}

This reactivity parallels trends observed in simpler indoles, though the naphthyl group slightly retards reaction rates .

Challenges and Future Perspectives

Key research priorities include:

  • Developing enantioselective syntheses for chiral derivatives

  • Investigating thin-film properties for device integration

  • Conducting comprehensive toxicological profiling

  • Exploring supramolecular assembly via π–π interactions

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